
2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives has been a subject of interest due to their potential pharmacological properties. For instance, the synthesis of indeloxazine hydrochloride, a compound with cerebral-activating and antidepressive properties, involves a practical method employing preferential crystallization from an equilibrium mixture in the presence of a catalytic amount of base in methanol . Another compound, N-(2-Chloroethyl)morpholine-4-carboxamide, is synthesized by reacting 2-chloroethyl isocyanate with morpholine, resulting in a crystalline structure with molecules linked by N—H⋯O=C hydrogen bonds . Similarly, an improved synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, involves a Vilsmeier-Haack reagent and yields the final product in up to 74% yield .
Molecular Structure Analysis
The molecular structures of morpholine derivatives are characterized by their conformations and interactions. For example, the morpholine ring in (2S,3S,5R)-2-(3-chlorophenyl)-2-hydroxy-3,5-dimethyl-2-morpholinium chloride adopts a chair conformation with substituents arranged to minimize steric hindrance . The crystal structure of N-(2-Chloroethyl)morpholine-4-carboxamide reveals similar conformations among molecules in the asymmetric unit, with modest orientational disorder of the 2-chloroethyl fragments .
Chemical Reactions Analysis
Morpholine derivatives undergo various chemical reactions during their synthesis. The reaction between 2-bromo-1-(2-fluorophenyl)-1-propanone and amines leads to cyclization and the formation of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . The formation of hydrogen-bonded chains in the crystal structure of N-(2-Chloroethyl)morpholine-4-carboxamide is a result of N—H⋯O=C hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structures. The chair conformation of the morpholine ring and the presence of substituents affect the compound's solubility, crystallinity, and potential for forming hydrogen bonds, as seen in the structures of various morpholine derivatives . The hydrochloride salts of these compounds, such as 4-(2-carboxyethyl)morpholin-4-ium chloride, exhibit strong N—H⋯Cl and O—H⋯Cl hydrogen bonds, which contribute to the stability of the structure .
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
One significant application of similar compounds involves neurokinin-1 (NK-1) receptor antagonism. For instance, a structurally related compound demonstrated high affinity as an orally active NK-1 receptor antagonist, showing effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression. This highlights the potential for 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride derivatives in therapeutic interventions against conditions mediated by the NK-1 receptor (Harrison et al., 2001).
Anticonvulsant Activity
Compounds with morpholine structures have been studied for their anticonvulsant activity. A library of new hybrid compounds derived from morpholine demonstrated broad spectra of activity across preclinical seizure models. This suggests the potential utility of this compound in the development of new antiepileptic drugs (AEDs) (Kamiński et al., 2015).
Synthesis of Biologically Active Compounds
The morpholine framework is a critical intermediate in synthesizing biologically active heterocyclic compounds. A study on 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride highlighted its importance as an intermediate for creating compounds with potential biological activity (Mazur et al., 2007).
Fungicide Development
Another application involves the morpholine fungicide dimethomorph, which is structurally related and has been analyzed for its crystal structure. Understanding such structures helps in designing more effective fungicides for agricultural use (Kang et al., 2015).
Src Kinase Inhibition
Optimization studies on compounds with morpholine moieties have led to the development of potent inhibitors of Src kinase activity. These compounds, by targeting Src kinase, could offer therapeutic strategies against diseases where Src kinase plays a pivotal role (Boschelli et al., 2001).
Propiedades
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-10(14)13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16;/h2-5,10H,6-9H2,1H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOHGBGFULCFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

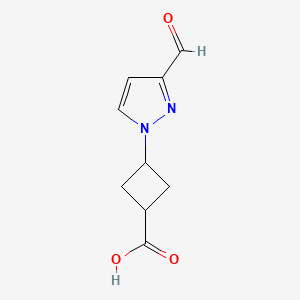
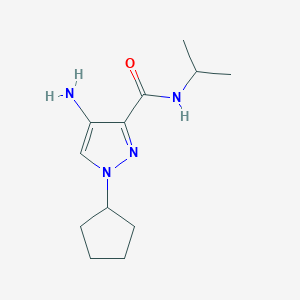
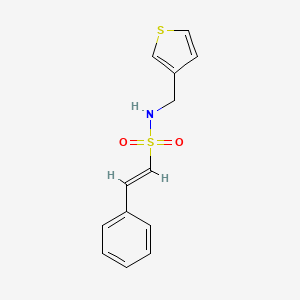
![1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2547347.png)
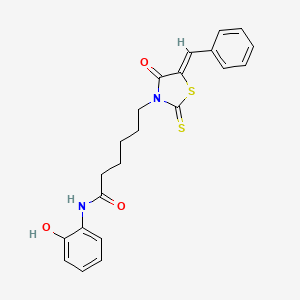
![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)
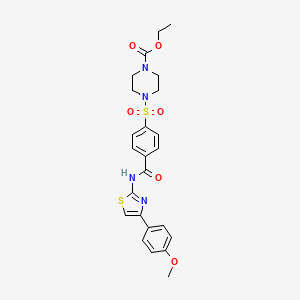
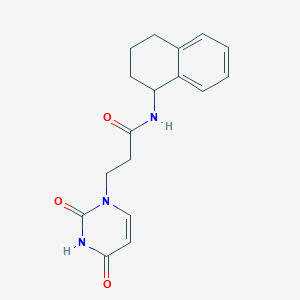

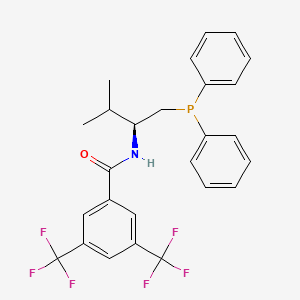
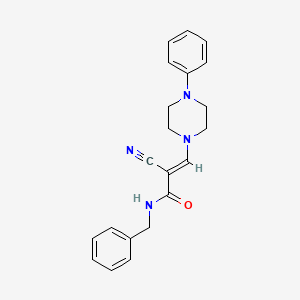
![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)
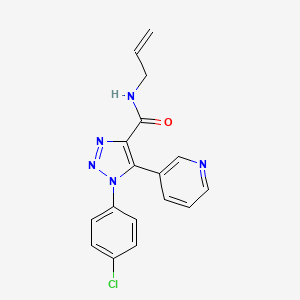
![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)